molecular formula C20H26N2O3S B11331378 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11331378
M. Wt: 374.5 g/mol
InChI Key: ANOLQXALDMEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-2-yl)ethylamine with morpholine under controlled conditions to form the intermediate N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine.

    Coupling Reaction: The intermediate is then coupled with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring may participate in π-π interactions with aromatic amino acids in proteins. The benzamide structure can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide
  • N-[2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
  • N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the combination of the morpholine ring, thiophene ring, and benzamide structure. This combination imparts specific chemical and biological properties that are not present in similar compounds. The presence of the propan-2-yloxy group further enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H26N2O3S/c1-15(2)25-17-7-5-16(6-8-17)20(23)21-14-18(19-4-3-13-26-19)22-9-11-24-12-10-22/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

ANOLQXALDMEBNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.